molecular formula C29H33BBrNO6Si B12046322 2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B12046322
M. Wt: 610.4 g/mol
InChI Key: PJKLECQBURGBHI-UHFFFAOYSA-N
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Description

2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves multiple steps. The starting materials often include brominated aromatic compounds and silyl-protected phenols. The key steps in the synthesis may involve:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Silylation: Protection of the phenolic hydroxyl group using tert-butyl(diphenyl)silyl chloride.

    Methoxylation: Introduction of the methoxy group.

    Formation of the dioxazaborocane ring: This step involves the cyclization of the intermediate compounds to form the dioxazaborocane ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-tert-butylbenzaldehyde
  • 2-bromo-5-tert-butyl-1,3-dimethylbenzene
  • tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Uniqueness

2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its combination of functional groups and the presence of the dioxazaborocane ring. This structure imparts specific chemical properties and reactivity that are not found in similar compounds, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C29H33BBrNO6Si

Molecular Weight

610.4 g/mol

IUPAC Name

2-[5-bromo-2-[[tert-butyl(diphenyl)silyl]methoxy]-4-methoxyphenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

InChI

InChI=1S/C29H33BBrNO6Si/c1-29(2,3)39(21-12-8-6-9-13-21,22-14-10-7-11-15-22)20-36-25-17-26(35-5)24(31)16-23(25)30-37-27(33)18-32(4)19-28(34)38-30/h6-17H,18-20H2,1-5H3

InChI Key

PJKLECQBURGBHI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=C(C=C2OC[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)OC)Br

Origin of Product

United States

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